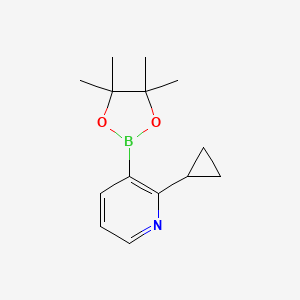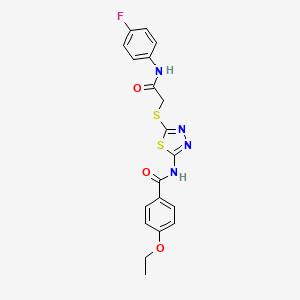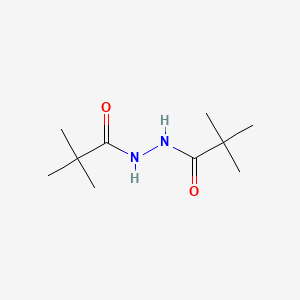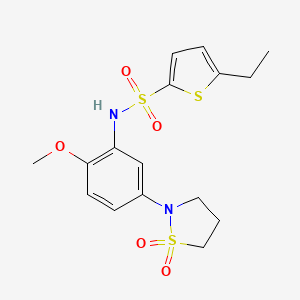
1-(2-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine is a useful research compound. Its molecular formula is C22H35N3O2 and its molecular weight is 373.541. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Discovery of G Protein-Biased Dopaminergics
Researchers have discovered that 1,4-disubstituted aromatic piperazines, which share structural similarities with the compound , serve as privileged structural motifs recognized by aminergic G protein-coupled receptors. This discovery highlights the potential application of such compounds in designing G protein-biased partial agonists as novel therapeutics. The study showcased a specific compound demonstrating antipsychotic activity in vivo, indicating its potential application in treating psychiatric disorders (Möller et al., 2017).
Synthesis and Anticonvulsant Activity
A series of compounds including 3-hydroxy-6-hydroxymethyl-2-substituted 4H-pyran-4-one derivatives were synthesized and tested for their potential anticonvulsant properties. These studies demonstrate the broad utility of piperazine derivatives in developing new pharmacological agents with potential applications in treating neurological disorders (Aytemir et al., 2010).
Antimicrobial and Anticonvulsant Activities
New derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant activities, showcasing the versatility of piperazine derivatives in addressing both infectious diseases and seizures. This dual functionality underscores the compound's potential in multifaceted therapeutic applications (Aytemir et al., 2004).
Development of Radiotracers
Compounds similar in structure have been developed as radiotracers for positron emission tomography (PET), particularly targeting CB1 cannabinoid receptors. This application is crucial for the non-invasive study of neurobiological processes and drug development, highlighting the compound's relevance in neuropharmacological research (Kumar et al., 2004).
Selective Killing of Bacterial Persisters
Research has identified compounds capable of selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This discovery points to the potential of piperazine derivatives in combating antibiotic resistance and treating persistent bacterial infections, marking a significant advancement in antimicrobial therapy (Kim et al., 2011).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-(oxan-4-ylmethyl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-26-22-5-3-2-4-21(22)25-14-12-24(13-15-25)20-6-10-23(11-7-20)18-19-8-16-27-17-9-19/h2-5,19-20H,6-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTIPSVGNKJLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Ethylpiperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2695283.png)

![6-Butyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2695287.png)
![N-(4-chloro-2-fluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2695289.png)
![3-((5-((2-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2695290.png)
![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2695291.png)
![1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2695293.png)

![3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2695296.png)
![1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2695300.png)

